Golcadomide is a novel compound classified as a cereblon E3 ligase modulator, specifically designed to target and inhibit the Ikaros family of zinc finger proteins, IKZF1 and IKZF3. Initially developed by Celgene Corporation, it is currently under investigation by Bristol Myers Squibb for the treatment of various forms of non-Hodgkin lymphoma, particularly diffuse large B-cell lymphoma. Golcadomide is recognized for its potential as a first-in-class oral therapeutic agent in oncology, with ongoing clinical trials evaluating its efficacy and safety.
The compound's development stems from a targeted protein degradation research platform, leading to its classification as a molecular glue. Golcadomide has been identified under the chemical name 2-[(3S)-2,6-dioxopiperidin-3-yl]-4-{[(2-fluoro-4-{[3-(morpholin-4-yl)azetidin-1-yl]methyl}phenyl)methyl]amino}-1H-isoindole-1,3(2H)-dione hydrochloride. Its unique molecular structure allows it to modulate protein interactions within the cell, influencing various signaling pathways critical for cancer progression .
Golcadomide is classified as:
The synthesis of Golcadomide involves several key steps typically associated with the construction of complex organic molecules. While specific proprietary methods are not publicly detailed, general strategies in synthesizing similar compounds include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed for purification, while spectroscopic methods (NMR, mass spectrometry) are used for structural confirmation.
Golcadomide's molecular formula is , with a molecular weight of approximately 505.57 g/mol. The compound features a complex structure that includes an isoindole core, a dioxopiperidine ring, and a morpholine group.
Golcadomide undergoes various chemical reactions typical of small organic molecules. Key reactions include:
Understanding these reactions is crucial for optimizing dosing regimens and predicting potential drug-drug interactions during clinical use.
Golcadomide functions primarily through its action as a cereblon E3 ligase modulator. By binding to cereblon, it alters the ubiquitination process of specific transcription factors (IKZF1 and IKZF3), leading to their degradation. This mechanism disrupts signaling pathways that promote tumor growth in non-Hodgkin lymphoma cells.
Clinical studies have demonstrated significant efficacy in patients with large B-cell lymphoma when combined with standard therapies like R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) .
Comprehensive analyses during preclinical development assess these properties to ensure optimal formulation strategies.
Golcadomide is primarily being investigated for its therapeutic potential in treating non-Hodgkin lymphoma, particularly diffuse large B-cell lymphoma. Its unique mechanism of action positions it as a promising candidate for patients who have limited treatment options due to relapsed or refractory disease states.
The ongoing clinical trials aim to establish its safety and efficacy further while exploring combinations with existing therapies to enhance treatment outcomes .
Golcadomide is a cereblon E3 ligase modulator (CELMoD) that exploits the ubiquitin-proteasome system for targeted protein degradation. It binds the cereblon substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex, inducing conformational changes that repurpose the ligase toward neosubstrates. Structural analyses reveal that golcadomide’s glutarimide moiety inserts into cereblon’s hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) and phenylalanine 402 residue, while its isoindolinone group extends toward the substrate-binding interface. This repositions the "β-hairpin" loop of cereblon, creating a novel interface that recruits zinc finger domains of Ikaros (IKZF1) and Aiolos (IKZF3) [2] [4] [6].
Table 1: Key Structural Interactions in Golcadomide-Cereblon Complex
Cereblon Residue | Interaction Type | Functional Role |
---|---|---|
Trp380, Trp386, Trp400 | Hydrophobic pocket | Glutarimide anchoring |
Phe402 | π-stacking | Stabilizes isoindolinone |
β-hairpin loop (post-binding) | Conformational shift | Creates IKZF1/IKZF3 docking site |
His378, Val388 | Hydrogen bonding | Affinity optimization |
Golcadomide exhibits high selectivity for Ikaros and Aiolos degradation due to structural complementarity between the reconfigured cereblon and the zinc finger domains (ZF1 and ZF2) of these transcription factors. Molecular dynamics simulations confirm that the drug-enabled cereblon-IKZF1/IKZF3 interaction positions lysine residues near the E2 ubiquitin-conjugating enzyme, facilitating ubiquitin transfer. Notably, Ikaros and Aiolos degradation occurs at low nanomolar concentrations (DC₅₀: 0.1–0.3 nM), while related proteins like ZFP91 require 10-fold higher concentrations, demonstrating stringent substrate discrimination. This specificity arises from key residues (e.g., Glu146 in Ikaros) that form salt bridges with cereblon’s remodeled interface [2] [4] [6].
Golcadomide achieves rapid and sustained substrate degradation through optimized ubiquitination kinetics. In DLBCL models, it induces >90% Ikaros/Aiolos loss within 4 hours of exposure, with proteasomal degradation completing within 8 hours. The drug’s catalytic efficiency (kcat/KM) exceeds classic immunomodulatory drugs due to:
Table 2: Degradation Kinetics of Golcadomide in Preclinical Models
Parameter | Ikaros (IKZF1) | Aiolos (IKZF3) | Benchmark (Lenalidomide) |
---|---|---|---|
DC₅₀ (nM) | 0.11 | 0.09 | 320 |
Degradation half-life (hours) | 1.8 | 1.5 | 6.2 |
Maximal degradation (%) | 98 | 99 | 75 |
Duration of effect (days) | >5 | >5 | 2 |
Golcadomide reverses tumor-mediated immunosuppression by augmenting cytotoxic lymphocyte function. In lymphoma-bearing mice, spatial transcriptomics revealed a 3.2-fold increase in splenic cytotoxic T/NK-cell clusters (enriched for GZMB, PRF1, IFNG) after treatment. This occurs through:
Ikaros/Aiolos degradation reprograms cytokine networks to establish a pro-inflammatory tumor microenvironment. In DLBCL models, golcadomide induces:
Table 3: Cytokine Modulation by Golcadomide in Lymphoma Microenvironments
Cytokine/Chemokine | Fold Change | Primary Source | Functional Consequence |
---|---|---|---|
Interferon gamma (IFNγ) | ↑ 8.7 | CD8+ T cells | MHC-I upregulation; macrophage activation |
Interleukin 2 (IL-2) | ↑ 5.1 | CD4+ T cells | T-cell proliferation and memory differentiation |
CXCL10 | ↑ 4.3 | Dendritic cells | Effector T-cell recruitment |
Interleukin 10 (IL-10) | ↓ 3.8 | Regulatory T cells | Loss of immunosuppressive signaling |
Transforming growth factor beta (TGF-β) | ↓ 2.9 | Tumor-associated macrophages | Reduced fibroblast activation |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1